molecular formula C24H17BrN4O B11669476 (5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

(5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B11669476
M. Wt: 457.3 g/mol
InChI Key: LRLHIWXZFBNFDI-RQZCQDPDSA-N
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Description

The compound (5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile features a cyclopenta[b]pyridine core substituted with amino, methyl, and dicarbonitrile groups. A furan ring linked to a 2-bromo-4-methylphenyl moiety is conjugated via a methylidene bridge at position 3.

Properties

Molecular Formula

C24H17BrN4O

Molecular Weight

457.3 g/mol

IUPAC Name

(5E)-2-amino-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C24H17BrN4O/c1-12-4-6-16(20(25)8-12)21-7-5-15(30-21)9-17-13(2)18(10-26)23-22(17)14(3)19(11-27)24(28)29-23/h4-9H,1-3H3,(H2,28,29)/b17-9+

InChI Key

LRLHIWXZFBNFDI-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=C(C4=C3C(=C(C(=N4)N)C#N)C)C#N)C)Br

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=C(C4=C3C(=C(C(=N4)N)C#N)C)C#N)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the brominated phenyl group through electrophilic aromatic substitution. The cyclopenta[b]pyridine core is then constructed via cyclization reactions, and the final product is obtained through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclopenta[b]pyridine and Diazinane-Dione Derivatives

Compound from :
(5E)-1-(4-bromophenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione shares a similar furan-phenyl-methylidene motif but replaces the cyclopenta[b]pyridine core with a diazinane-dione ring. Key differences include:

  • Electronic Effects: The sulfanylidene and dione groups in the analog introduce strong electron-withdrawing properties, whereas the target compound’s amino and cyano groups create a mixed electronic profile.
  • Bioactivity Potential: The nitro group in the analog may enhance cytotoxicity but reduce solubility compared to the methyl and cyano substituents in the target compound .

Chromene and Pyridine Carbonitrile Derivatives

Compounds 1E and 1L (): These chromene derivatives (e.g., 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile) feature a bromophenyl group and cyano substituents but lack the fused cyclopenta[b]pyridine system.

  • Substituent Impact : The hydroxyl group in 1E increases polarity, while the target compound’s methyl groups enhance lipophilicity .

Pyridine Carbonitrile () :
6-(2,5-Dichlorothiophen-3-yl)-4-(5-methylfuran-2-yl)-2-(2-oxopropoxy)pyridine-3-carbonitrile contains a pyridine core with chlorothiophenyl and methylfuran groups.

  • Halogen Effects : Chlorine atoms increase electronegativity and steric hindrance compared to the bromo-methylphenyl group in the target compound.
  • Solubility : The oxopropoxy group may improve aqueous solubility relative to the target’s dicarbonitrile substituents .

Brominated Aromatic Compounds

Biopharmacule Catalog Derivatives () :
Examples like 5-(2-bromo-4,5-difluorophenyl)-1-tert-butyl-4-iodo-1H-pyrazole highlight the role of halogens and heterocycles.

  • Steric Bulk : The tert-butyl group in these analogs reduces conformational flexibility, unlike the target compound’s methyl groups.
  • Multihalogen Effects : Fluorine and iodine substituents offer distinct electronic and steric profiles compared to bromine .

Pyridinone and Dioxane-Dione Analogs

Compound from : 5-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione features a dioxane-dione core with a bromo-dimethoxyanilino group.

  • Hydrogen Bonding: The anilino and dione groups enhance hydrogen-bonding capacity, whereas the target compound’s amino and cyano groups prioritize dipole interactions.
  • Methoxy vs. Methyl : Methoxy groups increase solubility but reduce metabolic stability compared to methyl substituents .

Structural and Functional Implications

Electronic and Steric Properties

  • Aromatic Stacking : The furan and cyclopenta[b]pyridine systems facilitate π-π interactions, similar to analogs in and but with distinct spatial arrangements .

Data Table: Key Structural Comparisons

Compound Class Core Structure Key Substituents Notable Properties Reference
Target Compound Cyclopenta[b]pyridine Bromo-methylphenyl, dicarbonitrile, amino Mixed electronic profile, rigidity -
Diazinane-Dione () Diazinane-dione Nitrophenyl, sulfanylidene High reactivity, cytotoxicity potential
Chromene () Chromene Bromophenyl, hydroxyl, cyano Moderate polarity, flexible core
Pyridine Carbonitrile () Pyridine Chlorothiophenyl, methylfuran Electronegative, improved solubility
Brominated Pyrazole () Pyrazole Difluorophenyl, tert-butyl, iodo Steric bulk, multihalogen effects

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Cyclopenta[b]pyridine Core : This bicyclic structure is known for various biological activities.
  • Amino and Dicarbonitrile Functional Groups : These groups are often associated with enhanced reactivity and biological interactions.
  • Bromo and Methyl Substituents : These substituents may influence the compound's lipophilicity and interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C19H18BrN4C_{19}H_{18}BrN_4, indicating a complex arrangement of carbon, hydrogen, bromine, and nitrogen atoms.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine and furan have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that certain structural modifications led to enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BA54915
(5E)-2-amino...MCF-78
(5E)-2-amino...A54912

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings

In vitro studies showed that modifications to the furan ring significantly affected the antimicrobial potency. For example, the introduction of halogen groups was found to enhance activity against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Key Findings

  • Substituent Effects : The presence of electron-withdrawing groups like bromine enhances the bioactivity by increasing the electron deficiency of the aromatic system.
  • Ring Modifications : Alterations in the cyclopenta[b]pyridine core can lead to significant changes in pharmacological profiles.

Study 1: In Vivo Efficacy

A recent animal study investigated the efficacy of a related compound in a murine model of cancer. The results indicated a significant reduction in tumor size compared to control groups.

Study 2: Mechanistic Insights

Mechanistic studies using molecular docking simulations suggested that this compound interacts with key enzymes involved in cancer metabolism, potentially inhibiting pathways critical for tumor growth.

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